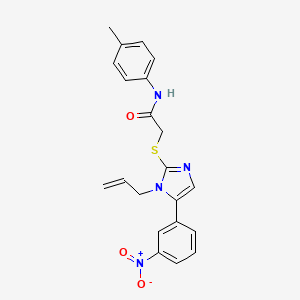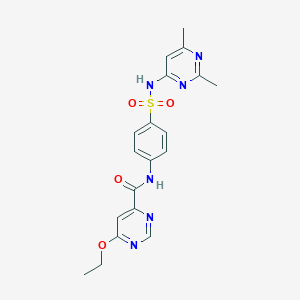
N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a carboxamide group (-CONH2), which is a functional group derived from carboxylic acid (-COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions could include substitution reactions, oxidation-reduction reactions, and reactions with acids or bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, hydrophobicity, physical state, and vapor pressure, would be determined using various analytical techniques .
Scientific Research Applications
HIV-1 Integrase Inhibition
One of the notable applications of compounds related to "N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide" is as HIV-1 integrase inhibitors. These compounds exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, a critical step in the HIV replication cycle. This research highlights the potential of these compounds as antiviral agents against HIV, showing significant pharmacokinetic properties and no liabilities in several counterscreening assays, indicating their potential as clinically useful antiviral agents (Pace et al., 2007).
Anticancer Activity
Another application is in anticancer therapy, where certain derivatives have been formulated as nanoparticles to evaluate their anticancer activity. These compounds have shown good anticancer activity against the MCF7 cancer cell line, demonstrating the compound's significance and potential as a potent inhibitor, particularly targeting p38α MAP Kinases. This suggests a promising avenue for cancer treatment, incorporating these compounds into nanoparticles for targeted therapy (Panneerselvam Theivendren et al., 2018).
Antibacterial Properties
Compounds structurally related to "N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide" have also been explored for their antibacterial properties, particularly those derived from marine-sourced compounds. The synthesis of these compounds involves efficient, scalable total synthesis processes highlighting their importance in developing new antibacterial drugs. This research underlines the potential of nature-inspired compounds in drug development, offering a base for new antibacterial agents (M. Joshi, Nicholas J. Dodge, 2021).
Gastric Acid Secretion Inhibition
Additionally, specific derivatives of "N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide" have been synthesized and evaluated for their ability to inhibit gastric acid secretion. These compounds have shown potent inhibitory activities, equivalent to or superior to known drugs like omeprazole. This suggests their potential as more promising agents for treating acid-related gastrointestinal disorders, offering an alternative with possibly lower drug metabolism interaction (H. Terauchi et al., 1997).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide
Safety and Hazards
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-10-4-3-9(12(5-10)21-2)7-15-14(19)11-6-13(18)17-8-16-11/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYWRAQMVXSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC(=O)NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)
![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)
![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2692690.png)
![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)
![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)
![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

